![molecular formula C12H14ClNO3 B3043816 Ethyl {4-[(chloroacetyl)amino]phenyl}acetate CAS No. 928708-29-6](/img/structure/B3043816.png)
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate
Overview
Description
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate is a chemical compound with the molecular formula C12H14ClNO3 . It is categorized under esters . The molecular weight of this compound is 255.7 .
Molecular Structure Analysis
The molecular structure of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Crystal Structure Analysis
The compound ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, which is structurally similar to Ethyl {4-[(chloroacetyl)amino]phenyl}acetate, has been the subject of crystal structure determination using X-ray methods. This research contributes to the understanding of molecular conformations and stabilization mechanisms in similar compounds through intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002).
Synthesis Processes
Studies on the synthesis of related compounds, such as ethyl 2-(4-isocyanatophenyl)acetate, provide insights into the production processes of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate. This includes understanding the influence of factors like solvents and mole ratio of raw materials on the reaction process (Jian-biao, 2008).
Application in Green Chemistry
The use of ethyl (4-phenylphenyl)acetate in green Suzuki coupling reactions, a method relevant to the synthesis of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate, highlights its potential in environmentally friendly chemical processes. Such practices are crucial in the development of new pharmaceuticals, including anti-inflammatory drugs (Costa et al., 2012).
Impurity Profiling in Drug Development
Research on the impurity profile of similar compounds, like ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, sheds light on quality control measures in the pharmaceutical industry, which could be applicable to Ethyl {4-[(chloroacetyl)amino]phenyl}acetate (Thomasberger et al., 1999).
Enantiomeric Purity and Pharmaceutical Applications
Studies on ethyl 2,4-dioxo-4-phenylbutyrate, a structurally similar compound, demonstrate the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are significant in pharmaceutical synthesis. This research could guide the synthesis and application of Ethyl {4-[(chloroacetyl)amino]phenyl}acetate in similar contexts (Blaser et al., 2003).
properties
IUPAC Name |
ethyl 2-[4-[(2-chloroacetyl)amino]phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)7-9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCYAJMMBIRCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(chloroacetyl)amino]phenyl}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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